molecular formula C15H23BrN2 B15340607 1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine

1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B15340607
M. Wt: 311.26 g/mol
InChI Key: GIQXDXYKEQUUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a 4-bromo-3-methylbenzyl group and two N,N-dimethyl groups

Preparation Methods

The synthesis of 1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of the 4-bromo-3-methylbenzyl halide, which is then reacted with N,N-dimethylpiperidine under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and potential therapeutic targets.

    Medicine: Research into its potential as a drug candidate for treating various diseases, including neurological disorders and cancers, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine and dimethylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H23BrN2

Molecular Weight

311.26 g/mol

IUPAC Name

1-[(4-bromo-3-methylphenyl)methyl]-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C15H23BrN2/c1-12-10-13(4-5-15(12)16)11-18-8-6-14(7-9-18)17(2)3/h4-5,10,14H,6-9,11H2,1-3H3

InChI Key

GIQXDXYKEQUUPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(CC2)N(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.